Iridium hydroxide (Ir(OH)3)
Description
Iridium hydroxide (Ir(OH)₃) is a transition metal hydroxide characterized by its iridium(III) center coordinated to hydroxide ligands. It is typically synthesized via alkaline hydrolysis of iridium salts, such as sodium hexachloroiridate(IV), under controlled conditions (85°C, NaOH) to yield dark-blue nanoparticles . Structural analyses reveal that Ir(OH)₃ nanoparticles exhibit a high Brunauer-Emmett-Teller (BET) surface area (28× higher than commercial IrO₂), making them highly effective in catalytic applications like photocatalytic water oxidation and hydrogen peroxide production . Under electrochemical conditions, hydrous forms of iridium oxides (including Ir(OH)₃) undergo redox transformations involving proton transfer, which are critical for processes such as the oxygen evolution reaction (OER) .
Properties
CAS No. |
54968-01-3 |
|---|---|
Molecular Formula |
H3IrO3 |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
iridium(3+);trihydroxide |
InChI |
InChI=1S/Ir.3H2O/h;3*1H2/q+3;;;/p-3 |
InChI Key |
IUJMNDNTFMJNEL-UHFFFAOYSA-K |
Canonical SMILES |
[OH-].[OH-].[OH-].[Ir+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Iridium hydroxide can be synthesized through the hydrolysis of iridium(III) chloride (IrCl₃) in an alkaline medium . The reaction involves the addition of a strong base, such as sodium hydroxide (NaOH), to an aqueous solution of iridium(III) chloride, resulting in the formation of iridium hydroxide precipitate.
Industrial Production Methods: Industrial production of iridium hydroxide often involves electrochemical methods. For instance, iridium hydroxide nanosheets with an ordered honeycomb structure can be prepared electrochemically for use in oxygen evolution reactions . This method involves the use of iridium oxide (IrO₂) as a precursor, which is then subjected to electrochemical reduction in an acidic medium.
Chemical Reactions Analysis
Catalytic Reactions: Oxygen Evolution Reaction (OER)
Ir(OH)₃ acts as a catalyst for water oxidation in OER, involving redox transformations. Key steps include:
-
Water adsorption : Formation of Ir-OH intermediates on the catalyst surface .
-
Oxidation : Oxidation of Ir(III) to Ir(V) or Ir(VI) species, leading to oxygen gas evolution .
-
Dissolution : Potential-dependent release of IrO₃ or IrO₄²⁻ intermediates, which may leach into solution .
Critical intermediates :
-
IrO₃ : Detected at high current densities (>1.6 V vs. RHE), associated with dissolution .
-
HIr³⁺IO₂ : A metastable Ir(III) intermediate that dissolves or reoxidizes .
Dissolution Pathways During OER
Dissolution of Ir(OH)₃ occurs via two primary routes, influenced by electrode potential and catalyst structure :
| Route | Key Steps | Conditions |
|---|---|---|
| Ir⁵→Ir³ Pathway | Oxidation to Ir(V), followed by reduction to Ir(III) | Active catalysts (e.g., hydrous IrOₓ) |
| Ir⁵→Ir⁶ Pathway | Further oxidation to Ir(VI) → IrO₃/IrO₄²⁻ | High potentials (>1.8 V), thermal oxides |
Impact of Support Materials :
Immobilizing Ir(OH)₃ in Al³⁺-doped SiO₂ mesoporous supports enhances stability, reducing Ir leaching from 95% to <40% over multiple cycles .
Structural and Oxidation State Effects
The catalytic activity of Ir(OH)₃ is strongly tied to its oxidation states and surface hydroxo groups:
-
Mixed Oxidation States : Coexistence of Ir(III) and Ir(IV) species improves OER performance, as confirmed by H₂-TPR and XPS .
-
Surface Hydroxo Groups : Critical for proton transfer and water activation, as seen in IrOₓ catalysts .
Effect of Particle Size :
Smaller Ir(OH)₃ nanoparticles (e.g., 1.7 nm) exhibit higher intrinsic OER activity due to increased surface area and hydroxo coverage .
Stability and Leaching Behavior
| Catalyst | Leaching | Activity Retention | Reference |
|---|---|---|---|
| Ir(OH)₃/SiO₂ (CA) | <25% | >95% after 4 cycles | |
| Ir(OH)₃/Al-SiO₂ (CA) | <40% | >93% after 4 cycles | |
| Thermal IrO₂ | <13% | Low O₂ yield |
Scientific Research Applications
Mechanism of Action
The mechanism by which iridium hydroxide exerts its effects is primarily through its catalytic activity . In the context of oxygen evolution reactions, iridium hydroxide acts as a catalyst by facilitating the transfer of electrons and protons, leading to the formation of oxygen gas . The molecular targets and pathways involved in this process include the adsorption of water molecules on the iridium hydroxide surface, followed by the formation of hydroxyl radicals and the subsequent release of oxygen .
Comparison with Similar Compounds
Iridium(IV) Hydroxides (e.g., Ca₂IrF(OH)₆·OH)
- Structure : Alkali-earth iridium(IV) hydroxides feature isolated Ir(IV)-centered octahedra bridged by hydroxides or fluorides with Ca, Sr, or Ba. These compounds exhibit unique frameworks, such as 1D channels encapsulating hydrogen-bonded hydroxide chains, which are absent in Ir(OH)₃ .
- Applications: While Ir(OH)₃ is used catalytically, Ir(IV) hydroxides are primarily studied for their structural novelty rather than functional applications.
Iridium(III) Oxide (Ir₂O₃)
- Composition : Ir₂O₃ contains Ir(III) but lacks hydroxide ligands, forming a sesquioxide structure .
- Catalytic Performance : Ir(OH)₃ outperforms Ir₂O₃ in surface-dependent reactions due to its higher surface area (28 m²/g vs. <1 m²/g for IrO₂) .
- Redox Behavior : Unlike Ir(OH)₃, which participates in proton-coupled electron transfer, Ir₂O₃ is less active in OER due to its lower hydration and proton mobility .
Hydrous Iridium Oxide (am-hydr-IrOₓ)
- Structure : Amorphous hydrous iridium oxide contains both oxide and hydroxide ligands, with Ir oxidation states ranging from III to V during OER .
- Function : While Ir(OH)₃ is a precursor, am-hydr-IrOₓ is a direct OER catalyst, where surface Ir(IV) oxidizes to Ir(V) under operational conditions .
Transition Metal Hydroxides
Rhodium Hydroxide (Rh(OH)₃)
- Synthesis : Rh(OH)₃ is synthesized similarly to Ir(OH)₃ but often forms heterobimetallic complexes (e.g., [Rh(μ-OH)(COD)]₂) for catalytic hydration reactions .
- Catalytic Selectivity : Rh(OH)₃ derivatives excel in nitrile-to-amide conversions, whereas Ir(OH)₃ is tailored for water oxidation .
Main-Group Hydroxides
Magnesium Hydroxide (Mg(OH)₂)
- Function : Mg(OH)₂ acts as a flame retardant via endothermic decomposition (release of H₂O), contrasting with Ir(OH)₃’s catalytic roles .
- Thermal Stability : Mg(OH)₂ decomposes at ~350°C, while Ir(OH)₃ remains stable up to higher temperatures, transitioning to IrO₂ .
Comparative Data Tables
Table 1: Structural and Catalytic Properties
| Compound | Oxidation State | BET Surface Area (m²/g) | Key Application |
|---|---|---|---|
| Ir(OH)₃ | III | 28 | Photocatalysis, OER |
| Ir₂O₃ | III | <1 | Limited catalytic use |
| Ca₂IrF(OH)₆·OH | IV | N/A | Structural studies |
| Rh(OH)₃ | III | N/A | Hydration catalysis |
| Mg(OH)₂ | II | N/A | Flame retardant |
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